Plasma Stability Differential: Nitrosocarbamates vs. Nitrosoureas — 10- to 20-Fold Shorter Chemical Half-Life in Plasma
In a direct comparative study, Aukerman et al. demonstrated that nitrosocarbamate chemical half-lives decreased 10- to 20-fold upon incubation with 5% mouse plasma, whereas nitrosourea half-lives were affected negligibly [1]. This class-level property applies to the ethyl ester and is attributed to carboxylesterase-mediated hydrolysis at the carbamate ester bond—a metabolic vulnerability absent in the urea linkage of nitrosoureas. The same study found corresponding decreases in mutagenicity and DNA cross-linking activity for nitrosocarbamates in plasma, establishing that in vitro potency data generated in plasma-free systems cannot predict in vivo behavior for this compound class.
| Evidence Dimension | Chemical half-life stability in biological medium |
|---|---|
| Target Compound Data | 10- to 20-fold reduction in half-life for nitrosocarbamates in the presence of 5% mouse plasma (class data) |
| Comparator Or Baseline | N-(2-Chloroethyl)-N-nitrosoureas (BCNU/CCNU class): negligible change in half-life under identical 5% mouse plasma conditions |
| Quantified Difference | Half-life ratio (nitrosourea / nitrosocarbamate) = 10 to 20 in 5% mouse plasma |
| Conditions | In vitro chemical stability assay; 5% (v/v) mouse plasma in buffer; ambient or 37 °C incubation; Aukerman et al., Cancer Res. 1983 |
Why This Matters
This differential directly explains the consistent failure of nitrosocarbamates to exhibit in vivo antitumor activity despite potent in vitro cytotoxicity, guiding procurement decisions toward nitrosoureas when in vivo translation is required, or toward nitrosocarbamates when an intentionally short in vivo half-life (e.g., for ex vivo or localized application) is desired.
- [1] Aukerman SL, Brundrett RB, Hartman PE. Effect of plasma and carboxylesterase on the stability, mutagenicity, and DNA cross-linking activity of some direct-acting N-nitroso compounds. Cancer Res. 1983 Jan;43(1):175-81. PMID: 6847766. View Source
